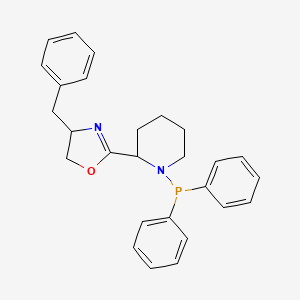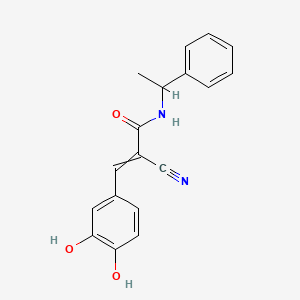
2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-cyano-3-(3,4-dihydroxyphényl)-N-(1-phényléthyl)prop-2-énamide est un composé organique complexe avec une structure unique qui comprend à la fois des groupes cyano et dihydroxyphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-cyano-3-(3,4-dihydroxyphényl)-N-(1-phényléthyl)prop-2-énamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 3,4-dihydroxybenzaldéhyde avec un dérivé approprié de cyanoacétamide en conditions basiques. La réaction est souvent réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le produit est purifié par des techniques de recristallisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-cyano-3-(3,4-dihydroxyphényl)-N-(1-phényléthyl)prop-2-énamide subit diverses réactions chimiques, notamment:
Oxydation: Le groupe dihydroxyphényl peut être oxydé pour former des quinones.
Réduction: Le groupe cyano peut être réduit pour former des amines.
Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe cyano.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution: Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions douces.
Produits majeurs
Oxydation: Formation de quinones.
Réduction: Formation d'amines primaires ou secondaires.
Substitution: Formation d'amides substitués ou d'autres dérivés.
Applications de la recherche scientifique
Le 2-cyano-3-(3,4-dihydroxyphényl)-N-(1-phényléthyl)prop-2-énamide a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses propriétés antioxydantes potentielles dues à la présence du groupe dihydroxyphényl.
Médecine: Enquête sur ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-cyano-3-(3,4-dihydroxyphényl)-N-(1-phényléthyl)prop-2-énamide implique son interaction avec diverses cibles moléculaires:
Cibles moléculaires: Le composé peut interagir avec les enzymes et les récepteurs impliqués dans le stress oxydatif et l'inflammation.
Voies impliquées: Il peut moduler les voies de signalisation liées à la prolifération cellulaire et à l'apoptose, contribuant à ses effets thérapeutiques potentiels.
Applications De Recherche Scientifique
2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-cyano-3-(3,4-dihydroxyphényl)prop-2-énamide: Manque le groupe N-(1-phényléthyl).
3-(3,4-dihydroxyphényl)-N-(1-phényléthyl)prop-2-énamide: Manque le groupe cyano.
Unicité
Le 2-cyano-3-(3,4-dihydroxyphényl)-N-(1-phényléthyl)prop-2-énamide est unique en raison de la présence à la fois des groupes cyano et dihydroxyphényl, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles. Le groupe N-(1-phényléthyl) renforce encore sa complexité structurale et ses interactions potentielles avec les cibles biologiques.
La combinaison unique de groupes fonctionnels de ce composé en fait un sujet d'étude précieux dans divers domaines scientifiques.
Propriétés
IUPAC Name |
2-cyano-3-(3,4-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)9-13-7-8-16(21)17(22)10-13/h2-10,12,21-22H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVUWXNOJOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)

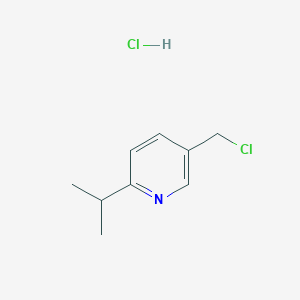
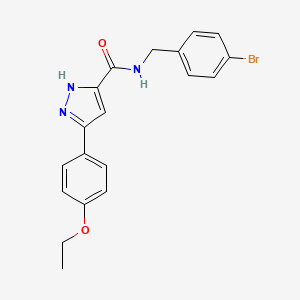

![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505007.png)
![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
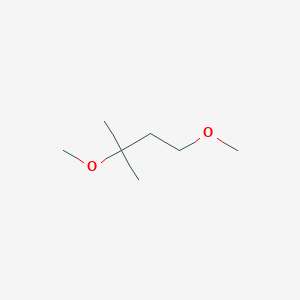
![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)

![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)
